

The Discovery and History of Betazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Betazole*

Cat. No.: *B1666917*

[Get Quote](#)

An In-depth Exploration of a Key Histamine H2 Receptor Agonist in Gastric Secretion Research

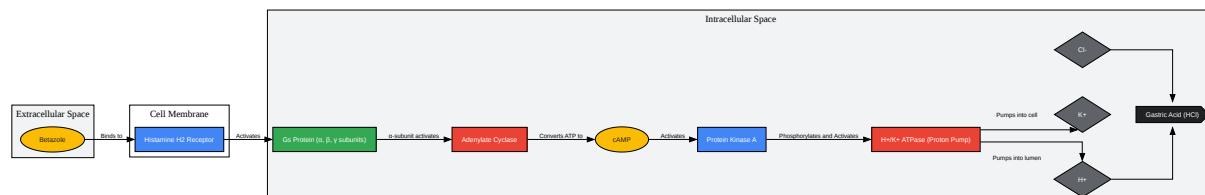
Abstract

Betazole, chemically known as 3-(2-aminoethyl)pyrazole and widely recognized by its trade name Histalog®, played a pivotal role in the study of gastric acid secretion for several decades. As a selective histamine H2 receptor agonist, it offered a safer alternative to histamine for diagnostic procedures, significantly advancing the understanding of gastric physiology and pathophysiology. This technical guide provides a comprehensive overview of the discovery, history, and research applications of **Betazole**, with a focus on its mechanism of action, experimental protocols, and quantitative data.

Introduction: The Quest for a Safer Gastric Stimulant

In the mid-20th century, the direct stimulation of gastric acid secretion with histamine was a standard method for assessing gastric function. However, the systemic effects of histamine, mediated by H1 receptors, often led to undesirable side effects. This necessitated the search for a more specific agent that could selectively target the histamine receptors responsible for gastric acid secretion, which were later identified as H2 receptors.

Discovery and Synthesis


Betazole was synthesized as a pyrazole analogue of histamine.^{[1][2]} A key synthetic route, developed in 1949 and later refined, involved a two-step process. The synthesis started with the reaction of hydrazine with γ -pyrone in an alcohol solution, which produced 3-pyrazoleacetaldehyde hydrazone in nearly quantitative yields. This intermediate was then subjected to a nickel-mediated catalytic hydrogenation to yield **Betazole**.^[3] Eli Lilly and Company commercially developed **Betazole** under the brand name Histalog®.^{[4][5]}

Mechanism of Action: A Selective Histamine H2 Receptor Agonist

Betazole functions as a selective agonist for the histamine H2 receptor.^{[1][2]} Its primary pharmacological action is the stimulation of gastric acid secretion by parietal cells in the stomach.^{[1][2]} Unlike histamine, **Betazole** exhibits minimal activity at H1 receptors, thereby reducing the incidence of systemic side effects such as flushing, headache, and hypotension.^[1] This selectivity made it a preferred agent for diagnostic tests of gastric secretion.^[6]

Signaling Pathway

The stimulation of gastric acid secretion by **Betazole** is mediated through the histamine H2 receptor signaling pathway, a G-protein coupled receptor (GPCR) cascade.

[Click to download full resolution via product page](#)

Figure 1: Betazole-induced Histamine H2 Receptor Signaling Pathway.

Experimental Protocols: The Augmented Histamine Test

Betazole was a cornerstone of the "augmented histamine test," a procedure designed to measure maximal gastric acid output.[7][8] While specific protocols varied slightly between laboratories, the general procedure was as follows:

Objective: To determine the maximal acid output (MAO) and peak acid output (PAO) of the stomach.

Materials:

- **Betazole** hydrochloride (Histalog®) solution for injection.
- Nasogastric tube.

- Syringes for aspiration.
- pH meter or titration equipment.
- Methyl red indicator.
- 0.1 N NaOH solution.

Procedure:

- **Patient Preparation:** The patient fasts overnight (at least 8 hours).
- **Basal Acid Output (BAO) Collection:**
 - A nasogastric tube is inserted into the stomach.
 - The residual gastric content is aspirated and discarded.
 - Gastric juice is then collected continuously for one hour, divided into four 15-minute samples. This constitutes the basal secretion.
- **Betazole Administration:**
 - **Betazole** is administered subcutaneously or intramuscularly at a dose of 1.5 to 2.0 mg/kg of body weight.
- **Stimulated Acid Output Collection:**
 - Following **Betazole** administration, gastric juice is collected continuously for at least 90 minutes, typically divided into six 15-minute samples.
- **Sample Analysis:**
 - The volume of each sample is measured.
 - The acid concentration is determined by titrating an aliquot of the gastric juice with 0.1 N NaOH to a neutral pH (pH 7.0), often using a pH meter or methyl red indicator.
- **Calculations:**

- Acid Output (mEq/15 min): Volume (L) x Acid Concentration (mEq/L).
- Basal Acid Output (BAO): Sum of the acid output of the four basal samples (mEq/hour).
- Maximal Acid Output (MAO): Sum of the acid output of the four consecutive 15-minute samples with the highest acidity after **Betazole** stimulation (mEq/hour).
- Peak Acid Output (PAO): The two highest consecutive 15-minute acid outputs multiplied by two (mEq/hour).

Quantitative Data in **Betazole** Research

Numerous studies have quantified the effects of **Betazole** on gastric secretion. The following tables summarize key quantitative findings.

Table 1: Potency and Efficacy of **Betazole** in Stimulating Gastric Acid Secretion

Parameter	Value	Species	Source
EC50 (Acid Secretion)	120 μ M	Human (isolated gastric glands)	(Leth et al., 1987)
Effective Dose (Acid Secretion)	3-10 mg/kg	Dog	(Ishimori et al., 1975)
Effective Dose (Pepsin Secretion)	3-10 mg/kg	Dog	(Ishimori et al., 1975)
Clinical Dose (Gastric Analysis)	1.5-2.0 mg/kg	Human	[1]

Table 2: Comparative Effects of **Betazole** and Histamine on Gastric Secretion

Feature	Betazole (Histalog®)	Histamine
Receptor Selectivity	Primarily H2	H1 and H2
Side Effects	Minimal (fewer H1-mediated effects)	More frequent (flushing, headache, hypotension)
Potency	Less potent than histamine	More potent
Time to Peak Effect	Slower (around the 2nd hour)	Faster
Antihistamine Pre-treatment	Not required	Required to block H1 effects

Historical Perspective and Decline in Use

Betazole (Histalog®) enjoyed widespread use from the 1950s through the 1970s as the preferred agent for gastric function testing.^[9] Its introduction was a significant step forward from the use of histamine due to its improved safety profile.^[6] However, the landscape of gastroenterology and pharmaceutical development continued to evolve.

The development of pentagastrin, a synthetic analogue of gastrin, in the late 1960s provided another potent and specific stimulant of gastric acid secretion with even fewer side effects than **Betazole**.^{[1][6]} Subsequently, the discovery and clinical introduction of H2 receptor antagonists (e.g., cimetidine) and, later, the more potent proton pump inhibitors (e.g., omeprazole) revolutionized the treatment of acid-related disorders. These therapeutic advancements, coupled with the rise of endoscopy for direct visualization of the gastric mucosa, diminished the diagnostic necessity of gastric acid secretory tests.^[3] As a result, the clinical use of **Betazole** gradually declined, and it was eventually withdrawn from the market.

Conclusion

Betazole holds a significant place in the history of gastrointestinal research and diagnostics. As a selective histamine H2 receptor agonist, it facilitated a safer and more specific method for evaluating gastric acid secretion, contributing to a deeper understanding of gastric physiology. While its clinical use has been superseded by newer agents and diagnostic techniques, the study of **Betazole**'s discovery, mechanism, and application provides valuable insights for researchers, scientists, and drug development professionals in the ongoing exploration of receptor pharmacology and gastrointestinal function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jpp.krakow.pl [jpp.krakow.pl]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Histalog gastric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. govinfo.gov [govinfo.gov]
- 5. Effects of omeprazole and cimetidine on gastric acid secretion and right atrial beating frequency in isolated organ preparations from the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gastric analysis with fractional test meals (ethanol, caffeine, and peptone meal), augmented histamine or pentagastrin tests, and gastric pH recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MAXIMAL GASTRIC SECRETION IN HUMAN SUBJECTS AFTER HISTALOG STIMULATION. COMPARISON WITH AUGMENTED HISTAMINE TEST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies of basal and peak acid output with an augmented histamine test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Betazole-induced GIP secretion is not mediated by gastric HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and History of Betazole: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1666917#discovery-and-history-of-betazole-in-research>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com